N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-7-9(18(2)17-8)13(19)16-14-15-12-10(20-3)5-4-6-11(12)21-14/h4-7H,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESFELFGRRUMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX enzymes) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Analysis
Biochemical Properties
The role of N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in biochemical reactions is quite significant. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It interacts with various transporters or binding proteins, and can affect its localization or accumulation.
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.5 g/mol. The structure features a pyrazole ring fused with a benzo[d]thiazole moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and thiazole rings. A common synthetic route includes:
- Formation of the Pyrazole Ring : Reacting appropriate hydrazines with carbonyl compounds.
- Introduction of the Benzo[d]thiazole Moiety : This can be achieved through cyclization reactions involving thioketones and ortho-substituted anilines.
- Final Modification : The introduction of the methoxy group on the benzothiazole enhances solubility and biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro assays indicated that this compound induces apoptosis in cancer cells, with IC50 values ranging from 10 to 30 µM, suggesting potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX inhibition were reported between 0.02 and 0.04 µM .
Table 1: Biological Activities of this compound
| Activity Type | Target Cell Line/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 10 | |
| MCF-7 | 15 | ||
| A549 | 30 | ||
| Anti-inflammatory | COX-2 | 0.02 - 0.04 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : It may also exhibit antioxidant properties that protect cells from oxidative stress.
Case Studies
A notable study by Abdellatif et al. evaluated a series of pyrazole derivatives similar to this compound for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results highlighted not only the efficacy in reducing inflammation but also minimal gastric toxicity compared to traditional NSAIDs .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p, ): These compounds feature chloro, cyano, and aryl substituents on the pyrazole ring. For example, compound 3a (yield: 68%, mp: 133–135°C) has phenyl groups, whereas 3d includes a 4-fluorophenyl substituent (mp: 181–183°C).
- N-(Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a–j, ): These derivatives incorporate nitro and triazole groups. Compounds 10a–c and 10i showed moderate antimicrobial activity against E. coli, suggesting that nitro substituents may enhance antibacterial properties.
Benzothiazole-Based Analogues
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (Compound 22, ):
This compound replaces the pyrazole carboxamide with a benzamide group. The chloro and methoxy substituents may influence binding to the E6/p53 interface in cervical cancer targets, highlighting the importance of halogen and alkoxy groups in modulating interactions .- Phenoxymethylbenzoimidazole-thiazole-triazole Acetamides (9a–e, ): These hybrids feature triazole and thiazole rings linked to benzoimidazole. Docking studies revealed interactions with active sites (e.g., compound 9c with a bromophenyl group), suggesting bulky substituents improve steric complementarity. The target compound’s simpler structure may reduce synthetic complexity but limit multi-target engagement .
Table 1: Key Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
